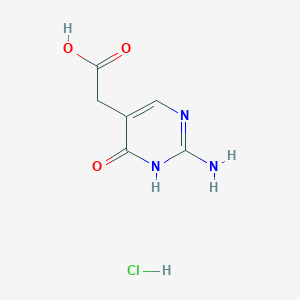

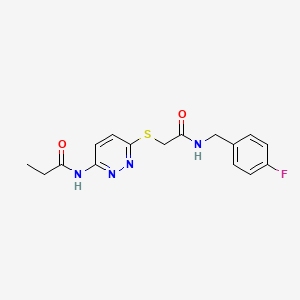

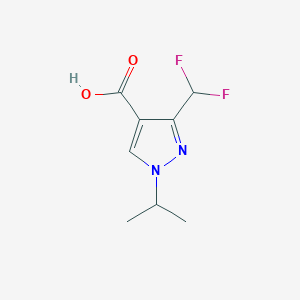

![molecular formula C9H8F4O B2607748 (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1567666-58-3](/img/structure/B2607748.png)

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol” is a colorless liquid with the molecular formula C9H9F3O and a molecular weight of 198.16g/mol . It is an important intermediate compound .

Synthesis Analysis

This compound can be synthesized by benzylation and trifluoromethylation reactions. The specific synthesis method can use chemical reagents and reaction conditions, such as the reactants chlorobenzene and trifluoromethane, and the synthesis conditions are controlled at an appropriate temperature and reaction time .Chemical Reactions Analysis

The compound can be synthesized by benzylation and trifluoromethylation reactions . The specific reactants used are chlorobenzene and trifluoromethane .Physical and Chemical Properties Analysis

The compound is a colorless liquid. It has a molecular weight of 198.16g/mol. The melting point is -2 ℃ and the boiling point is 219-220 ℃ .Wissenschaftliche Forschungsanwendungen

Fluorination Agents

- Deoxofluorinating Agent : The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k) is highlighted for its high thermal stability and resistance to aqueous hydrolysis. It shows superior utility as a deoxofluorinating agent compared to current reagents, such as DAST and its analogues. It efficiently converts alcohols, aldehydes, ketones, and carboxylic groups into various fluorinated groups, demonstrating its diverse fluorination capabilities (Umemoto et al., 2010).

Photoredox Catalysis

- Catalytic Fluoromethylation : Photoredox catalysis has emerged as a valuable tool for radical reactions in organic chemistry, including the fluoromethylation of carbon-carbon multiple bonds. This approach is particularly significant in pharmaceutical and agrochemical fields. The use of visible-light-induced single-electron-transfer processes allows for efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Stereocontrolled Synthesis

- Stereocontrolled Access to Epoxy Compounds : The synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol via lipase-mediated kinetic resolution demonstrates the importance of stereocontrolled processes in the synthesis of complex fluorinated structures (Shimizu et al., 1996).

Fluorinated Solvents

- Role in Hypervalent Iodine Chemistry : Fluoroalcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are used as solvents in hypervalent iodine-mediated reactions. They stabilize reactive cationic intermediates generated in situ, showcasing the versatility of fluoroalcohols in various organic syntheses (Dohi et al., 2010).

Eigenschaften

IUPAC Name |

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODJGUXJHGDPTL-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2607676.png)

![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)

![N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2607683.png)

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)